molecular formula C10H9N3O B3198510 Isoquinoline-6-carbohydrazide CAS No. 1015068-44-6

Isoquinoline-6-carbohydrazide

Cat. No. B3198510
CAS RN: 1015068-44-6
M. Wt: 187.2 g/mol
InChI Key: XBKXYNLCCIWITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-6-carbohydrazide is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.20 . It belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of Isoquinoline-6-carbohydrazide involves reacting methyl isoquinoline-6-carboxylate with hydrazine in ethanol . The reaction mixture is heated to 60 °C for 2 hours, then cooled to room temperature and diluted with anhydrous methanol .


Molecular Structure Analysis

The molecular structure of Isoquinoline-6-carbohydrazide is determined by X-ray single crystal diffraction technique . Quantum-chemical calculations of molecular electrostatic potential for carbohydrazide using MP2/cc-pVTZ and B3LYP/cc-pVTZ levels of theory showed that the N4 atom of the hydrazine group and O atom of the carbonyl group of carbohydrazide .


Chemical Reactions Analysis

Isoquinoline-6-carbohydrazide is involved in the synthesis of a novel series of AKT kinase inhibitors . Based on docking studies for the predicted active bound-conformation of 2, a potent series of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines was developed .


Physical And Chemical Properties Analysis

Isoquinoline, a structural isomer of quinoline, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, comparable to that of pyridine and quinoline .

Scientific Research Applications

Synthesis and Biological Activities

Isoquinoline derivatives have been synthesized and tested for various biological activities. For example, novel compounds including [10-substituted 6H, 7H-indolo[2,3-c]isoquinolin-5-one-6-yl]carbohydrazides have been prepared and shown to have antimicrobial and antioxidant activities. These compounds demonstrated significant inhibition against fungi like A. niger, A. flavus, and A. fumigatus, and exhibited good antibacterial activity (Saundane, Verma, & Vijaykumar, 2013).

Anti-tumor Potential

Isoquinoline derivatives have been explored for their anti-tumor potential. A compound comprising two isoquinoline-3-carboxylic acids showed promising results in in vivo evaluations, suggesting its potential as a lead for future anti-tumor drugs (Gao et al., 2015). Additionally, the binding of isoquinoline alkaloids to nucleic acids and their implications in drug design for anticancer properties have been explored, highlighting their significance in therapeutic applications (Bhadra & Kumar, 2011).

Pharmaceutical Significance

Isoquinolines are key cores in many marketed and clinical drugs, used in treating various diseases like tumors, respiratory diseases, infections, and cardiovascular diseases. This highlights the importance of the isoquinoline ring in drug discovery and design (Luo et al., 2020).

Antimicrobial Activity

The antimicrobial activity of isoquinoline derivatives has been extensively studied. For instance, 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, including carbohydrazide derivatives, exhibited excellent broad-spectrum antimicrobial activity, showcasing the potential of isoquinoline derivatives in antimicrobial applications (Alafeefy, 2008).

Anti-HIV Activity

Isoquinoline derivatives have been evaluated for their potential anti-HIV activity. A class of 4-hydroxyquinoline-3-carbohydrazide derivatives showed moderate inhibitory properties against the HIV-1 virus, indicating their potential as anti-HIV agents (Hajimahdi et al., 2013).

Safety and Hazards

Carbohydrazide, a related compound to Isoquinoline-6-carbohydrazide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air and cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Isoquinoline-6-carbohydrazide has potential applications in the development of new AKT kinase inhibitors . This could be of interest for anti-cancer therapies, as the PI3K/AKT/mTOR signaling pathway, which AKT plays a key role in, is inappropriately activated in many cancers .

properties

IUPAC Name

isoquinoline-6-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKXYNLCCIWITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-6-carbohydrazide

Synthesis routes and methods

Procedure details

Isoquinoline-6-carboxylic acid (1.2 g, 6.94 mmol) purchased from Gateway Chemical Technology, Inc. was mixed with CDI (1.68 g, 10.4 mmol) in DMF (20 Ml) in a round bottom flask. After the mixture was stirred for 30 minutes at 20° C., anhydrous hydrazine (2 mL) was added and the resulting mixture was stirred at 20° C. for one hour. After removing the solvent at a reduced pressure, the remaining residue was mixed with 20 mL water. After filtration, washing with water and air drying, an off-white solid was obtained as the desired product. LCMS (API-ES) m/z (%): 188.0 (100%, M++H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isoquinoline-6-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Isoquinoline-6-carbohydrazide
Reactant of Route 3
Reactant of Route 3
Isoquinoline-6-carbohydrazide
Reactant of Route 4
Reactant of Route 4
Isoquinoline-6-carbohydrazide
Reactant of Route 5
Reactant of Route 5
Isoquinoline-6-carbohydrazide
Reactant of Route 6
Isoquinoline-6-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.